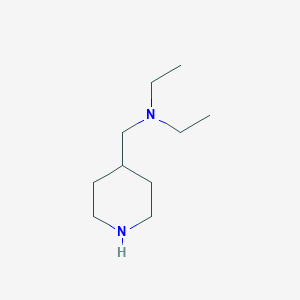

Diethyl(piperidin-4-ylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

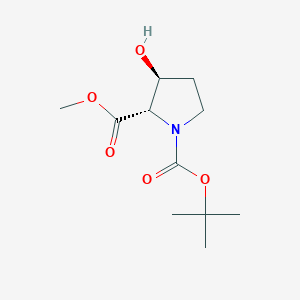

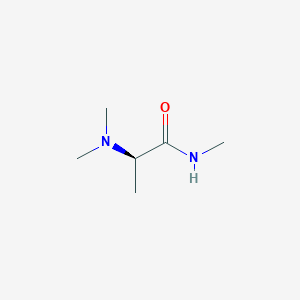

Diethyl(piperidin-4-ylmethyl)amine is a chemical compound with the CAS Number: 116905-90-9 . It has a molecular weight of 170.3 and its IUPAC name is N-ethyl-N-(4-piperidinylmethyl)ethanamine .

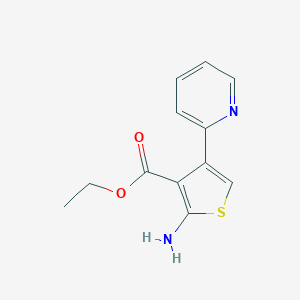

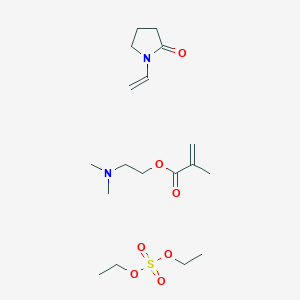

Synthesis Analysis

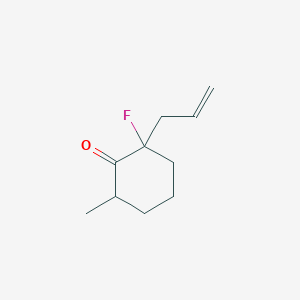

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis

The InChI code for Diethyl(piperidin-4-ylmethyl)amine is 1S/C10H22N2/c1-3-12(4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 .Chemical Reactions Analysis

The reactivity of tertiary amines in photochemical systems is complex, and allows for a number of mechanistic possibilities that are not necessarily mutually exclusive . A variety of combinations of single-electron oxidation, C–H abstraction, deprotonation, and β-scission result in the formation of reactive intermediates such as α-amino radicals and iminium ions .Physical And Chemical Properties Analysis

Diethyl(piperidin-4-ylmethyl)amine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Piperidine derivatives have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine-based compounds have also been explored for their antiviral properties. While specific research on Diethyl(piperidin-4-ylmethyl)amine in this context is limited, the broader class of piperidine derivatives has shown potential in this area .

Antimalarial Applications

Piperidine derivatives have been studied for their potential use in antimalarial drugs . Their unique chemical structure allows for a wide range of biological activities, making them a focus of antimalarial research.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . Their ability to inhibit the growth of various microorganisms makes them valuable in the development of new antimicrobial and antifungal drugs.

Antihypertensive Applications

Piperidine derivatives have been studied for their potential use in treating hypertension . Their unique pharmacophoric features make them a promising area of research in the development of antihypertensive drugs.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown promising results in managing pain and inflammation, making them a focus of research in this area.

Anti-Alzheimer Applications

Piperidine derivatives have been studied for their potential use in treating Alzheimer’s disease . Their unique chemical structure and biological activities make them a promising area of research in the development of drugs for Alzheimer’s disease.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They have shown promising results in managing various psychiatric conditions, making them a focus of research in this area.

Safety and Hazards

Diethyl(piperidin-4-ylmethyl)amine is classified as a dangerous substance. It has hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

N-ethyl-N-(piperidin-4-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCRICNNRIGTEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395292 |

Source

|

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl(piperidin-4-ylmethyl)amine | |

CAS RN |

116905-90-9 |

Source

|

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.